5-bromo-N-cyclododecylpyridine-3-carboxamide
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Overview
Description
5-bromo-N-cyclododecylpyridine-3-carboxamide is a chemical compound with the molecular formula C18H27BrN2O and a molecular weight of 367.32378 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a cyclododecyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5th position . The subsequent step involves the reaction of the brominated intermediate with cyclododecylamine under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 5-bromo-N-cyclododecylpyridine-3-carboxamide would likely involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclododecylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclododecyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF), and inert atmosphere conditions.
Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone, and controlled temperature conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized cyclododecyl derivatives.
Scientific Research Applications
5-bromo-N-cyclododecylpyridine-3-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclododecylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the cyclododecyl group play crucial roles in its binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-pyridinecarboxamide: Similar structure but lacks the cyclododecyl group.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a sulfonamide group and a phenylethyl group instead of the cyclododecyl group.
Uniqueness
5-bromo-N-cyclododecylpyridine-3-carboxamide is unique due to the presence of the cyclododecyl group, which imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-N-cyclododecylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O/c19-16-12-15(13-20-14-16)18(22)21-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-14,17H,1-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKOSWEAYBEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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